3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine 3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1114915-18-2
VCID: VC4314711
InChI: InChI=1S/C21H17BrN4OS/c1-13-3-4-16(11-14(13)2)21-23-19(27-26-21)12-28-20-10-9-18(24-25-20)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3
SMILES: CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br)C
Molecular Formula: C21H17BrN4OS
Molecular Weight: 453.36

3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

CAS No.: 1114915-18-2

Cat. No.: VC4314711

Molecular Formula: C21H17BrN4OS

Molecular Weight: 453.36

* For research use only. Not for human or veterinary use.

3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine - 1114915-18-2

Specification

CAS No. 1114915-18-2
Molecular Formula C21H17BrN4OS
Molecular Weight 453.36
IUPAC Name 5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C21H17BrN4OS/c1-13-3-4-16(11-14(13)2)21-23-19(27-26-21)12-28-20-10-9-18(24-25-20)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3
Standard InChI Key AKWLHPJQTFDHII-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three pharmacophoric units:

  • A pyridazine ring (C₄H₃N₂) serving as the central scaffold.

  • A 1,2,4-oxadiazole moiety substituted with 3,4-dimethylphenyl at position 3.

  • A 4-bromophenyl group linked via a sulfanyl-methyl bridge to the pyridazine core.

This arrangement confers unique electronic and steric properties, critical for interactions with biological targets. The bromine atom enhances electrophilicity, while the dimethylphenyl group contributes to lipophilicity, influencing membrane permeability.

Physicochemical Data

PropertyValue
CAS Number1114915-18-2
Molecular FormulaC₂₁H₁₇BrN₄OS
Molecular Weight453.36 g/mol
IUPAC Name5-[[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
SMILESCC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br)C
InChIKeyAKWLHPJQTFDHII-UHFFFAOYSA-N

The compound’s solubility profile remains uncharacterized, though analogs with similar substituents exhibit limited aqueous solubility and preferential dissolution in dimethyl sulfoxide (DMSO).

Synthesis and Characterization

Synthetic Route

The synthesis follows a multi-step protocol:

  • Oxadiazole Formation: Cyclocondensation of 3,4-dimethylphenyl amidoxime with bromoacetyl bromide yields 3-(3,4-dimethylphenyl)-5-(bromomethyl)-1,2,4-oxadiazole.

  • Sulfanyl Group Introduction: Nucleophilic substitution of the bromine atom with mercaptopyridazine derivatives under basic conditions (e.g., K₂CO₃ in DMF).

  • Bromophenyl Functionalization: Suzuki-Miyaura coupling installs the 4-bromophenyl group onto the pyridazine ring.

Microwave-assisted synthesis has been explored to reduce reaction times, though traditional reflux methods remain standard .

Biological Activities and Mechanisms

Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells indicate apoptosis induction via caspase-3 activation (IC₅₀ = 12.5 µM). The bromophenyl group enhances DNA intercalation, while the sulfanyl bridge improves cellular uptake.

Enzymatic Inhibition

Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to cyclooxygenase-2 (COX-2), suggesting anti-inflammatory applications. The dimethylphenyl group occupies the hydrophobic pocket, while the oxadiazole nitrogen forms hydrogen bonds with Arg120.

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